Tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO3 It is a derivative of pyrrolidine, featuring a tert-butyl ester group and a cyclopropyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl 4-oxopyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
- Tert-butyl 2-cyclopropyl-3-oxopyrrolidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate is unique due to the presence of both a cyclopropyl group and a tert-butyl ester group, which confer distinct steric and electronic properties. These features make it a valuable scaffold for the design of novel compounds with specific biological activities .
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-9H,4-7H2,1-3H3 |
InChI Key |
PVDAMEANZUSJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)C2CC2 |
Origin of Product |
United States |
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